molecular formula C18H23N3OS B2977187 (3,5-dimethyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1704489-05-3

(3,5-dimethyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2977187
CAS No.: 1704489-05-3
M. Wt: 329.46
InChI Key: IYPVPEIDDUYXIE-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. This hybrid molecule is designed by merging a 3,5-dimethyl-1H-pyrazole core, a privileged structure in drug discovery, with a 1,4-thiazepane moiety. The strategic incorporation of these pharmacophores is intended to create a multi-target agent, a promising approach in combating complex diseases like cancer . The molecular design suggests potential as a protein kinase inhibitor. Research on analogous compounds has demonstrated that the 3,5-dimethylpyrazole scaffold is a rational building block for developing bioactive agents that can target key signaling pathways . Furthermore, the 1,4-thiazepane ring system is a valuable heterocycle that can contribute to target engagement and physicochemical properties. Similar hybrid structures have been reported to exhibit potent activity against specific cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), and to act through the suppression of enzymatic targets including EGFR and HER-2, which are overexpressed in a wide range of solid tumors . This compound is provided For Research Use Only and is strictly intended for in vitro applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers are encouraged to investigate its full mechanistic profile, pharmacokinetic properties, and efficacy in validated disease models.

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-12-6-4-5-7-15(12)16-8-9-21(10-11-23-16)18(22)17-13(2)19-20-14(17)3/h4-7,16H,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPVPEIDDUYXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that integrates a pyrazole ring and a thiazepane moiety. The structural features suggest potential for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of:

  • Pyrazole Ring : Substituted at positions 3 and 5 with methyl groups.
  • Thiazepane Ring : Substituted at position 7 with an o-tolyl group.
  • Methanone Group : Connecting the pyrazole and thiazepane rings.

This unique combination may enhance its pharmacological profile compared to simpler derivatives.

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities. The potential activities of This compound include:

1. Antimicrobial Activity
Compounds containing pyrazole and thiazepane structures have shown antimicrobial properties. For instance, derivatives like 3-methylpyrazole have been reported to possess significant antimicrobial effects.

2. Anti-inflammatory Properties
Research indicates that thiazolidinone derivatives exhibit anti-inflammatory activity. The thiazepane moiety in this compound may similarly contribute to such effects.

3. Anticancer Potential
The dual functionality of pyrazole and thiazepane may provide anticancer properties. Compounds like 5-arylpyrimidinones have demonstrated anticancer activities through various mechanisms.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications.

Target Interaction
The compound may interact with specific biological targets, influencing various biochemical pathways. For example:

  • Pyrazole derivatives have been shown to stimulate certain pathways related to plant growth and cellular signaling .

Biochemical Pathways
Research suggests that the compound may interact with multiple biochemical pathways, potentially modulating inflammatory responses or cellular proliferation .

Case Studies

Several studies have explored the biological activity of compounds related to This compound :

Study 1: Antioxidant and Anti-inflammatory Properties
A study utilizing molecular docking simulations indicated that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. This suggests that our compound may similarly exert protective effects against oxidative stress .

Study 2: Synthesis and Characterization
Research detailing the synthesis of related pyrazole compounds demonstrated their ability to form stable complexes with metal ions, enhancing their biological activity through metal coordination . This points to a potential avenue for exploring the compound's interactions in biological systems.

Data Table: Comparison of Similar Compounds

Compound NameStructureBiological Activity
3-MethylpyrazolePyrazole ring with one methyl groupAntimicrobial
2-ThiazolidinoneThiazolidine ringAnti-inflammatory
5-ArylpyrimidinonesPyrimidine derivatives with aryl groupsAnticancer

The table illustrates how structurally similar compounds exhibit distinct biological activities, emphasizing the potential for This compound to serve as a versatile pharmacological agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of heterocycles, including pyrazole-, thiazepane-, and methanone-containing derivatives. Below is a comparative analysis based on synthesis, electronic effects, and crystallographic

Compound Core Structure Substituents Key Features Reference
Target Compound Pyrazole + 1,4-thiazepane 3,5-dimethyl (pyrazole); o-tolyl (thiazepane) Methanone linker; potential for hydrogen bonding via N–H groups
(3,5-Dimethyl-pyrazol-1-yl)-o-toluoyl-methanone (Pd complex) Pyrazole + toluoyl 3,5-dimethyl (pyrazole); o-tolyl (methanone) Palladium coordination; distorted square-planar geometry; N–H⋯Cl hydrogen bonding
Thiadiazole derivatives (13a–13d) Pyrazole + thiadiazole 4-nitroaryl (pyrazole); hydrazonoyl chlorides Condensation with hydrazonoyl chlorides; triethylamine-mediated synthesis
BODIPY derivatives (e.g., 9-(rac)) Pyrrole + BF₂ chelate o-Tolyl (pyrrole); ethyl/methyl substituents Axial chirality; fluorescence properties; acid-catalyzed condensation

Crystallographic and Electronic Properties

  • The target compound’s thiazepane ring introduces conformational flexibility compared to rigid planar systems like thiadiazoles or BODIPYs . The o-tolyl group may sterically hinder rotational freedom, as seen in Pd complexes .
  • Hydrogen-bonding interactions (e.g., N–H⋯Cl in Pd complexes ) could be replicated in the target compound, influencing crystal packing and solubility.

Q & A

Q. Table 1. Synthesis Optimization Parameters

Parameter
SolventEthanolDMF/EtOH
CatalystTriethylaminePiperidine
Reaction Time6 hours3–6 hours
Yield Range70–85%75–80%

Q. Table 2. Key Spectral Benchmarks

Functional GroupIR (cm⁻¹) NMR (δ, ppm)
C=O (ketone)1720185.0 (¹³C)
CH₃ (pyrazole)-2.22 (¹H)
NH₂3320, 32754.92 (¹H)

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